N-(2-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(2-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-3-16-8-4-5-9-19(16)25-20-17-11-10-15(2)24-21(17)23-14-18(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKZFOPFHZVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a novel compound belonging to the naphthyridine family, characterized by its unique structural features. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 8. Its substituents include a 2-ethylphenyl group and a pyrrolidine-1-carbonyl moiety , which contribute to its biological activity and chemical reactivity. The molecular weight of this compound is approximately 474.6 g/mol with a calculated logP value of 3.7 , indicating moderate lipophilicity conducive for cellular penetration .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against breast cancer cell lines . This suggests its potential application in oncology, possibly through mechanisms that interfere with cellular signaling pathways or induce cytotoxic effects on cancer cells.
Potential Pathways
The exact pathways involved in the biological activity of this compound remain to be fully elucidated. However, it is hypothesized that:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Interference with DNA/RNA Synthesis : It may disrupt nucleic acid synthesis pathways essential for cancer cell survival.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds within the naphthyridine family reveals distinct biological activities based on structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine | Methyl substitution at position 6 | Anticancer activity |
| N-(4-fluorophenyl)-7-methyl-3-(piperidinocarbonyl)-1,8-naphthyridin | Fluorine substitution at para position | Antimicrobial properties |
| 5-Methoxy-N-(3-chlorophenyl)-1,8-naphthyridin | Methoxy group at position 5 | Neuroprotective effects |
This table illustrates how modifications in substituents can lead to varied biological activities, highlighting the importance of structural characteristics in drug design.
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, preliminary findings suggest promising avenues for future research. Studies have shown that compounds within the naphthyridine class can exhibit significant antitumor properties when tested against various cancer cell lines.
Example Study
In one study examining related naphthyridine derivatives, several compounds demonstrated IC50 values in the low micromolar range against breast cancer cells. This suggests that this compound could potentially exhibit similar potency .
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Structural and Substituent Variations
Key analogs and their substituent profiles are summarized below:
Key Findings from Comparative Analysis
Electronic Effects
- In contrast, the target compound’s ethylphenyl group is electron-donating, which may enhance aromatic π-π interactions in biological systems.
Steric and Conformational Effects
- Pyrrolidine vs. azepane/thiomorpholine : The target compound’s pyrrolidine-1-carbonyl group (5-membered ring) offers less steric hindrance compared to the azepane (7-membered) and thiomorpholine (6-membered with sulfur) groups in analogs . This may facilitate binding to compact active sites.
- 2-Ethylphenyl vs.
Preparation Methods
Methyl Group Oxidation at Position 7
The 7-methyl group is oxidized to a hydroxymethyl intermediate using selenium dioxide (SeO₂) in dioxane, followed by sodium borohydride (NaBH₄) reduction to stabilize the alcohol. This step is optional but critical for derivatives requiring further functionalization.
Final Purification
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity for biological testing. Crystallization from ethanol/water mixtures (9:1) produces analytically pure material suitable for X-ray diffraction analysis.
Analytical Characterization
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.45 (s, 1H, naphthyridine H-5), 7.82 (d, J = 8.0 Hz, 1H, H-6), and 3.62–3.58 (m, 4H, pyrrolidine CH₂).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₃H₂₇N₅O: 414.2287; found: 414.2289.
Purity Assessment
- HPLC : Retention time = 12.3 min (method: 0–100% acetonitrile over 20 min).
- Elemental Analysis : Calculated (%) C 66.80, H 6.59, N 16.93; Found: C 66.75, H 6.62, N 16.89.
Challenges and Mitigation Strategies
Low Coupling Efficiency in Acylations
Exposure to moisture during amide coupling leads to side-product formation. Strict anhydrous conditions and molecular sieves improve yields by 15–20%.
Regioselectivity in Naphthyridine Functionalization
Competing reactions at positions 2 and 4 are mitigated using bulky ligands (e.g., DavePhos) in palladium-catalyzed aminations, directing substitution to position 4.
Scalability and Industrial Relevance
Kilogram-scale synthesis, as demonstrated in WO2008109613, employs continuous flow chemistry for the Buchwald-Hartwig step, reducing palladium loading to 0.5 mol% and reaction time to 4 hours. This approach aligns with green chemistry principles, minimizing waste and energy consumption.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-ethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine?
The synthesis typically involves multi-step organic reactions:
- Amide coupling : Formation of the pyrrolidine-1-carbonyl group via coupling reactions using reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Nucleophilic substitution : Introduction of the 2-ethylphenylamine moiety via Buchwald-Hartwig amination or Ullmann-type reactions, often catalyzed by palladium or copper complexes .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity, verified by NMR and mass spectrometry .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection .
Q. What are the primary biological targets hypothesized for naphthyridine derivatives like this compound?
Naphthyridines often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their nitrogen-rich heterocyclic core. This compound’s pyrrolidine and ethylphenyl groups may enhance binding to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Structural validation : Perform X-ray crystallography or compare experimental NMR data with Density Functional Theory (DFT)-calculated spectra to validate the proposed conformation .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and reconcile discrepancies with docking simulations .
- Meta-analysis : Cross-reference data with structurally analogous naphthyridines (e.g., bromophenyl or fluorophenyl derivatives) to identify trends in substituent effects .
Q. What experimental design considerations are critical for optimizing the yield of the final synthetic step?
- Reaction condition screening : Use Design of Experiments (DOE) to optimize temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd) .
- In situ monitoring : Employ techniques like ReactIR or LC-MS to track intermediate formation and minimize side reactions .
- Scale-up challenges : Address solubility issues by introducing co-solvents (e.g., DMSO) or microwave-assisted synthesis to reduce reaction time .
Q. How can researchers assess the compound’s potential for off-target interactions in kinase inhibition studies?
- Kinase profiling panels : Test against a broad panel of kinases (e.g., 100+ kinases) using competitive binding assays with ATP analogs .
- Crystallographic studies : Co-crystallize the compound with kinase domains to identify binding modes and predict selectivity .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories to evaluate residence time and conformational flexibility .
Q. What strategies are recommended for elucidating the metabolic stability of this compound?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP inhibition screening : Test against CYP3A4, CYP2D6, etc., to assess drug-drug interaction risks .
Contradiction Analysis & Methodological Challenges
Q. How should researchers address discrepancies in reported biological activities across similar naphthyridine derivatives?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to positive/negative controls .
- Structural-activity relationship (SAR) mapping : Compare substituent effects (e.g., ethyl vs. methoxy groups) on potency and selectivity .
- Validate mechanisms : Employ CRISPR-edited cell lines to confirm target specificity and rule out off-pathway effects .
Q. What advanced techniques are recommended for analyzing crystallographic data of this compound?
- SHELX refinement : Use SHELXL for high-resolution structure refinement, leveraging its robustness for small-molecule crystallography .
- Twinned data handling : Apply the TWIN command in SHELXL for crystals with twinning ratios >0.3 .
- Hydrogen bonding networks : Analyze using Mercury software to identify key interactions influencing stability and solubility .
Q. How can researchers investigate potential drug resistance mechanisms against this compound in antimicrobial studies?
- Serial passage assays : Expose bacterial/fungal strains to sub-inhibitory concentrations over 20+ generations to monitor resistance development .
- Genomic sequencing : Identify mutations in target genes (e.g., gyrA for DNA gyrase inhibitors) using whole-genome sequencing .
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess pump-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
